molecular formula C23H21N5O5S B2543383 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852437-73-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2543383
CAS No.: 852437-73-1
M. Wt: 479.51
InChI Key: YHGKJABRXQCPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H21N5O5S and its molecular weight is 479.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Antiproliferative Activity : The synthesis of a series of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives demonstrates the chemical versatility of this compound class. These derivatives, developed through the modification of N-benzyl-N-(2((4-amidinophenoxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-oxalic acid monoamides, were explored for their thrombin inhibitory and fibrinogen receptor antagonistic activities. Although these specific activities were not retained in the [1,2,4]triazolo[4,3-b]pyridazine derivatives, their ester forms showed potential in inhibiting the proliferation of endothelial and tumor cells, highlighting their antiproliferative capabilities (Ilić et al., 2011).

Insecticidal Assessment : The chemical framework of this compound has also been utilized in the synthesis of various heterocycles incorporating a thiadiazole moiety. These newly synthesized compounds were evaluated for their insecticidal properties against the cotton leafworm, Spodoptera littoralis, showcasing the application of such compounds in agricultural pest management (Fadda et al., 2017).

Potential Therapeutic Applications

Antioxidant Ability : The synthesis of new derivatives bearing the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl moiety attached to a 2,6-dimethoxyphenol group demonstrated significant antioxidant abilities. This research underscores the potential therapeutic applications of these compounds as antioxidants, with some derivatives showing higher efficacy than standard antioxidants like ascorbic acid (Shakir et al., 2017).

Antimicrobial Activity : Another application is found in the synthesis and evaluation of novel 1,2,4-triazoles and their derivatives for antimicrobial activity. These compounds were tested against various bacterial and fungal strains, with some showing promising results as potential antimicrobial agents. This suggests their usefulness in combating microbial infections and their potential development into new antimicrobial drugs (Abbady, 2014).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O5S/c1-30-16-6-4-15(10-18(16)31-2)23-26-25-20-7-8-22(27-28(20)23)34-12-21(29)24-11-14-3-5-17-19(9-14)33-13-32-17/h3-10H,11-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGKJABRXQCPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC5=C(C=C4)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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